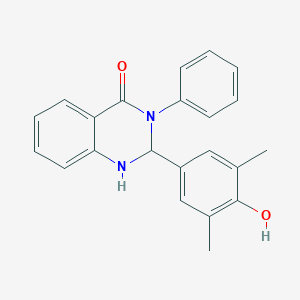
4-(dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide, commonly known as DMSB, is a synthetic compound that has gained significant attention in the field of pharmaceutical research. It belongs to the class of sulfonamide compounds and is known for its potential therapeutic applications.
作用机制
The mechanism of action of DMSB is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CA IX, DMSB can disrupt the pH balance in cancer cells, leading to cell death. DMSB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects
DMSB has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. DMSB has also been found to reduce the expression of inflammatory cytokines and chemokines, indicating its potential anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using DMSB in lab experiments is its ability to inhibit the activity of CA IX, making it a potential candidate for the treatment of cancer. However, one limitation of using DMSB is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
For DMSB research include investigating its potential as a therapeutic agent and optimizing its synthesis method.
合成方法
The synthesis of DMSB involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with dipropylamine to produce 4-(dipropylamino)benzoic acid. The final step involves the reaction of 4-(dipropylamino)benzoic acid with sulfamide to produce DMSB.
科学研究应用
DMSB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMSB has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
4-(dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide |
|---|---|
分子式 |
C20H26N2O4S |
分子量 |
390.5 g/mol |
IUPAC 名称 |
4-(dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C20H26N2O4S/c1-4-14-22(15-5-2)27(24,25)19-12-6-16(7-13-19)20(23)21-17-8-10-18(26-3)11-9-17/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) |
InChI 键 |
ZYZKVFFOQFVQKQ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
规范 SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methylphenyl)sulfonyl]-4-[4-(2-thienyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B300121.png)
![3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B300122.png)




![4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide](/img/structure/B300128.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B300131.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B300132.png)
![1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B300134.png)
![N-(2,6-dimethylphenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300136.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300139.png)
